molecular formula C18H23NO3 B5917665 6-(1-azepanylmethyl)-5-hydroxy-4,7-dimethyl-2H-chromen-2-one

6-(1-azepanylmethyl)-5-hydroxy-4,7-dimethyl-2H-chromen-2-one

Cat. No. B5917665
M. Wt: 301.4 g/mol
InChI Key: INTYNEDVVJDNEF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “4-(1-Azepanylmethyl)-3-hydroxy-6H-benzo[c]chromen-6-one” is structurally similar . It has a molecular formula of C20H21NO3 .


Molecular Structure Analysis

The molecular structure of “4-(1-Azepanylmethyl)-3-hydroxy-6H-benzo[c]chromen-6-one” includes a benzochromenone core with a hydroxy group at the 3-position and an azepanylmethyl group at the 4-position .


Physical And Chemical Properties Analysis

The compound “4-(1-Azepanylmethyl)-3-hydroxy-6H-benzo[c]chromen-6-one” has an average mass of 323.386 Da and a monoisotopic mass of 323.152130 Da .

Scientific Research Applications

6-(1-azepanylmethyl)-5-hydroxy-4,7-dimethyl-2H-chromen-2-one has been studied extensively for its potential applications in various scientific fields. In medicinal chemistry, it has been investigated as a potential drug candidate for the treatment of various diseases, including cancer, inflammation, and neurodegenerative disorders. In pharmacology, it has been evaluated for its pharmacokinetic and pharmacodynamic properties, including its absorption, distribution, metabolism, and excretion. In biochemistry, it has been used as a probe to study the structure and function of various biological molecules, including enzymes, receptors, and proteins.

Mechanism of Action

The mechanism of action of 6-(1-azepanylmethyl)-5-hydroxy-4,7-dimethyl-2H-chromen-2-one is not fully understood, but it is believed to involve the inhibition of various biological processes, including enzyme activity, protein-protein interactions, and signal transduction pathways. This compound has been shown to interact with various molecular targets, including kinases, phosphatases, and transcription factors, leading to the modulation of cellular processes such as proliferation, differentiation, and apoptosis.
Biochemical and Physiological Effects:
This compound has been shown to exhibit various biochemical and physiological effects, including anti-inflammatory, anti-cancer, and neuroprotective activities. It has been shown to inhibit the activity of various enzymes and proteins involved in inflammation and cancer, leading to the suppression of tumor growth and the reduction of inflammatory responses. This compound has also been shown to protect against neuronal damage and oxidative stress, suggesting its potential as a neuroprotective agent.

Advantages and Limitations for Lab Experiments

6-(1-azepanylmethyl)-5-hydroxy-4,7-dimethyl-2H-chromen-2-one has several advantages for use in laboratory experiments, including its high purity, stability, and solubility in various solvents. It is also relatively easy to synthesize, making it readily available for research purposes. However, this compound has some limitations, including its potential toxicity and the need for further optimization of its pharmacokinetic and pharmacodynamic properties.

Future Directions

There are several future directions for the research on 6-(1-azepanylmethyl)-5-hydroxy-4,7-dimethyl-2H-chromen-2-one. One direction is to further investigate its potential as a drug candidate for the treatment of various diseases, including cancer, inflammation, and neurodegenerative disorders. Another direction is to explore its mechanism of action and molecular targets in more detail, to better understand its biological effects. Additionally, further optimization of the synthesis method and pharmacokinetic and pharmacodynamic properties of this compound may lead to the development of more potent and selective analogs for use in research and drug development.

Synthesis Methods

6-(1-azepanylmethyl)-5-hydroxy-4,7-dimethyl-2H-chromen-2-one can be synthesized through a multi-step process involving the condensation of 4-hydroxycoumarin with 1-azepanemethanol in the presence of a base such as sodium hydroxide. The resulting intermediate is then subjected to a series of reactions, including oxidation, methylation, and cyclization, to yield the final product. The synthesis method has been optimized to achieve high yields and purity of this compound.

properties

IUPAC Name

6-(azepan-1-ylmethyl)-5-hydroxy-4,7-dimethylchromen-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23NO3/c1-12-9-15-17(13(2)10-16(20)22-15)18(21)14(12)11-19-7-5-3-4-6-8-19/h9-10,21H,3-8,11H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

INTYNEDVVJDNEF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C(=CC(=O)O2)C)C(=C1CN3CCCCCC3)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.